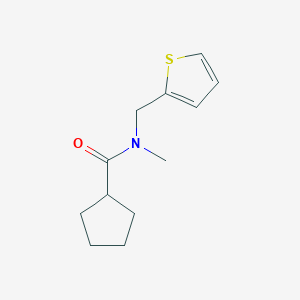
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide, also known as BMS-806, is a compound that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of sulfonamide compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.
作用机制
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide works by inhibiting the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases are involved in the growth and spread of cancer cells. By inhibiting their activity, 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, as well as to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to reduce the growth and spread of tumors in animal models of cancer.
实验室实验的优点和局限性
One advantage of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has been found to be effective in inhibiting the activity of certain kinases that are involved in the growth and spread of cancer cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one limitation of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. This could involve testing its efficacy in clinical trials, as well as exploring its potential use in combination with other cancer treatments. Another direction for research is to investigate the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in more detail, in order to better understand how it works and how it can be optimized for use in cancer treatment. Finally, future research could focus on developing new analogs of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide with improved efficacy and safety profiles.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the reaction of 4-bromophenol with 2-methoxy-5-sulfamoylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide.
科学研究应用
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to be effective in inhibiting the activity of certain kinases, which play a key role in the development and progression of cancer.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5S/c1-22-14-7-6-12(24(17,20)21)8-13(14)18-15(19)9-23-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYYRSPKOAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

